

N-Methyl-o-phenylenediamine IUPAC name and synonyms

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Compound of Interest

Compound Name: **N-Methyl-o-phenylenediamine**

Cat. No.: **B1293956**

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An In-Depth Technical Guide to N-Methyl-o-phenylenediamine

This technical guide provides a comprehensive overview of **N-Methyl-o-phenylenediamine**, a significant chemical intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and analysis, catering to researchers, scientists, and professionals in drug development.

Chemical Identity

The nomenclature of a chemical compound is critical for its unambiguous identification in research and commerce. **N-Methyl-o-phenylenediamine** is known by several names, with a specific systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC).

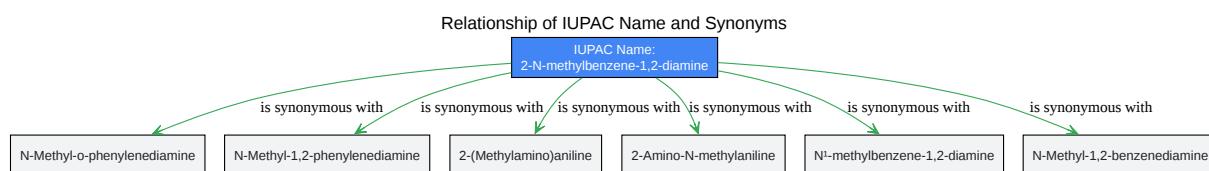
IUPAC Name: 2-N-methylbenzene-1,2-diamine[1]

Synonyms: **N-Methyl-o-phenylenediamine** is also widely recognized by a variety of synonyms in literature and commercial listings. These include:

- N-Methyl-1,2-phenylenediamine[1][2]
- N-Methyl-1,2-benzenediamine[1]
- 2-(Methylamino)aniline[1][2]

- 2-Amino-N-methylaniline[1][2]
- N¹-methylbenzene-1,2-diamine[2]
- 1,2-Benzenediamine, N-methyl-[1][2]
- N-Methyl-1,2-diaminobenzene[1]
- o-Phenylenediamine, N-methyl-[1][2]

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.



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Caption: IUPAC name and common synonyms for **N-Methyl-o-phenylenediamine**.

Physicochemical Properties

A summary of the key physical and chemical properties of **N-Methyl-o-phenylenediamine** is provided in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ N ₂	[1]
Molecular Weight	122.17 g/mol	[1][2]
Appearance	Yellow to red to very dark brown liquid	[2]
Melting Point	22 °C	[2]
Boiling Point	252.4 °C at 760 mmHg; 123-124 °C at 10 mmHg	[2]
Density	1.075 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.612	[2]
Flash Point	113 °C (closed cup)	
CAS Number	4760-34-3	[1]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]

Experimental Protocols

The synthesis of **N-Methyl-o-phenylenediamine** can be achieved through various methods. Below are detailed protocols for two common synthetic routes, as well as an analytical method for its characterization.

Synthesis via Methylation of o-Phenylenediamine

This method involves the direct methylation of o-phenylenediamine using a methylating agent such as methyl iodide.

Materials:

- o-Phenylenediamine

- Methanol
- Methyl iodide
- Potassium hydroxide
- Ethyl ether
- Potassium carbonate

Procedure:

- To one liter of methanol, add 89 grams (0.82 mole) of o-phenylenediamine and 25.7 ml (0.41 mole) of methyl iodide.[3]
- Reflux the mixture for 2 hours.[3]
- Add an additional 25.7 ml (0.41 mole) of methyl iodide to the mixture.[3]
- Continue to reflux the total mixture for 12 hours.[3]
- Remove the major portion of the methanol under vacuum.[3]
- Pour the residual brown oil into two liters of crushed ice.[3]
- Adjust the pH of the mixture to 9.0 by adding potassium hydroxide.[3]
- Extract the resulting mixture with ethyl ether.[3]
- Dry the ether extract over potassium carbonate.[3]
- Remove the ether in vacuo.[3]
- Distill the residue at approximately 120° C under 8 mm Hg pressure to obtain **N-methyl-o-phenylenediamine** as a yellow oil.[3]

Synthesis via Reduction of N-Methyl-o-nitroaniline

This two-step industrial approach involves the methylation of o-nitroaniline followed by the reduction of the nitro group, which offers better regioselectivity.[4]

Step 1: Synthesis of N-methyl-o-nitroaniline

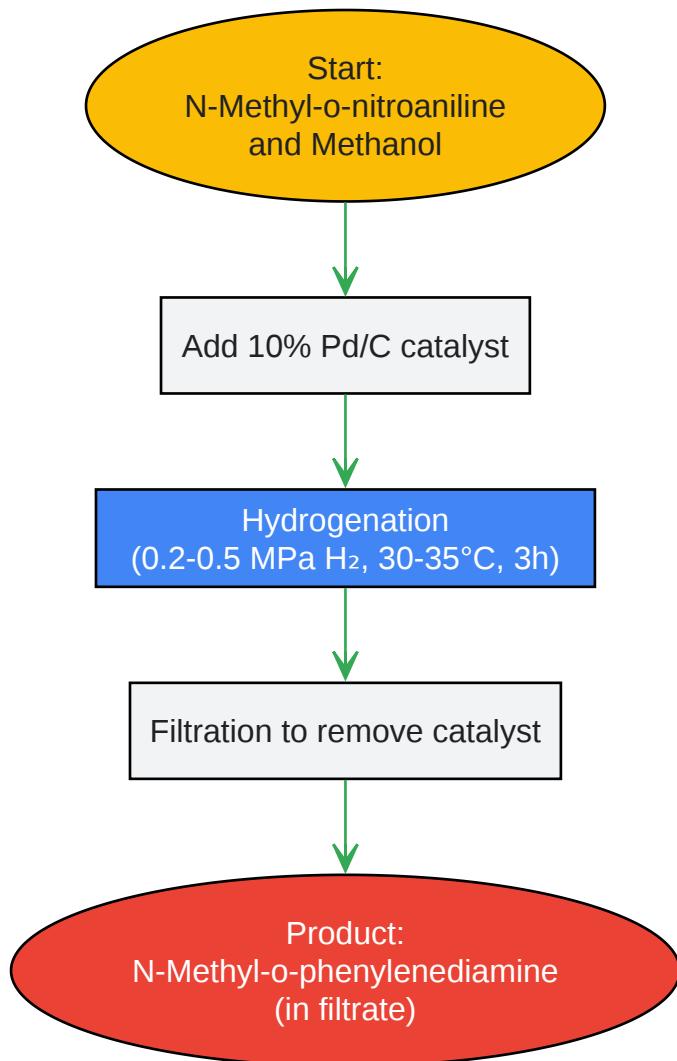
- Mix 40.0g (0.29 mol) of o-nitroaniline with 200ml of acetone.[5]
- Add 32g (0.57 mol) of KOH.[5]
- Add 46g (0.37 mol) of dimethyl sulfate dropwise.[5]
- Monitor the reaction by TLC until no starting material is observed.[5]
- Add 20.0ml of ammonia water and evaporate the acetone.[5]
- Add 200.0ml of water, stir to induce crystallization, filter, and dry to obtain N-methyl-o-nitroaniline.[5]

Step 2: Synthesis of **N-methyl-o-phenylenediamine**

- Mix 20.0g (0.13 mol) of N-methyl-o-nitroaniline with 100ml of methanol.[5]
- Add 0.05g of 10% Pd/C to a hydrogenation reactor.[5]
- Introduce hydrogen gas at 0.2-0.5 MPa and maintain the temperature at 30-35°C for about 3 hours.[5]
- After filtration to remove the catalyst, the filtrate contains **N-methyl-o-phenylenediamine**.[5] For isolation as the dihydrochloride salt, thionyl chloride can be added dropwise to the filtrate, followed by cooling and filtration.[5]

The workflow for the reduction of N-Methyl-o-nitroaniline is depicted in the following diagram.

Synthesis Workflow: Reduction of N-Methyl-o-nitroaniline



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Caption: Experimental workflow for the synthesis of **N-Methyl-o-phenylenediamine**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

N-Methyl-o-phenylenediamine can be analyzed using reverse-phase HPLC.^[6]

Conditions:

- Column: Newcrom R1^[6]

- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]
- Detection: UV detector[7]

This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Applications in Research and Development

N-Methyl-o-phenylenediamine is a valuable precursor in the synthesis of various biologically active compounds. Its primary applications include:

- Synthesis of Benzimidazoles: It is a key starting material for producing benzimidazoles, a class of heterocyclic compounds with diverse pharmacological activities. This includes the one-pot synthesis of 1-methyl-2(hetero)arylbenzimidazoles and the preparation of 1-methyl-1H-benzimidazole-2(3H)-thione.
- Pharmaceutical Synthesis: It is notably used in the total synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat high blood pressure.
- Dye Manufacturing: Due to its chemical structure, it is used in the production of dyes.
- Analytical Chemistry: It can be employed as a reagent for the colorimetric detection of nitrites.[4]

Safety and Handling

N-Methyl-o-phenylenediamine is classified as harmful if swallowed or in contact with skin and causes skin irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, eye protection, and in a well-ventilated area. The compound is a combustible liquid. For its dihydrochloride salt, it is considered an acidic salt that is generally soluble in water, forming solutions with a pH of less than 7.0.[8]

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